molecular formula C23H26N4O6S2 B11219409 6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide

6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide

Cat. No.: B11219409
M. Wt: 518.6 g/mol
InChI Key: BVUOSEJLNREAPT-UHFFFAOYSA-N
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Description

6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is known for its biological activity, and a dioxolo ring, which can enhance its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide typically involves multiple steps starting from readily available precursors. The key steps include the formation of the quinazoline core, the introduction of the dioxolo ring, and the attachment of the sulfanylidene and sulfamoylphenyl groups. Common reagents used in these steps include chlorinated solvents, strong acids, and bases, as well as various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography would be necessary to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazoline core can be reduced under specific conditions to form dihydroquinazoline derivatives.

    Substitution: The sulfamoylphenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction of the quinazoline core can produce dihydroquinazoline derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Medicine: It may have therapeutic potential in treating diseases such as cancer or bacterial infections.

    Industry: Its chemical stability and reactivity make it useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to the active site of enzymes, inhibiting their activity, while the dioxolo ring can enhance the compound’s binding affinity and stability. The sulfanylidene and sulfamoylphenyl groups can further modulate the compound’s biological activity by interacting with other molecular targets or pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline derivatives: These compounds share the quinazoline core and have similar biological activities.

    Dioxolo derivatives: These compounds contain the dioxolo ring and exhibit enhanced chemical stability and reactivity.

    Sulfanylidene derivatives: These compounds feature the sulfanylidene group and can undergo similar oxidation reactions.

Uniqueness

6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide is unique due to its combination of the quinazoline core, dioxolo ring, and sulfanylidene and sulfamoylphenyl groups. This combination of structural features gives it a distinct set of chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C23H26N4O6S2

Molecular Weight

518.6 g/mol

IUPAC Name

6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide

InChI

InChI=1S/C23H26N4O6S2/c24-35(30,31)16-7-5-15(6-8-16)9-10-25-21(28)4-2-1-3-11-27-22(29)17-12-19-20(33-14-32-19)13-18(17)26-23(27)34/h5-8,12-13H,1-4,9-11,14H2,(H,25,28)(H,26,34)(H2,24,30,31)

InChI Key

BVUOSEJLNREAPT-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CCCCCC(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

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